2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is a complex organic compound that features an indole core, a sulfonyl group, and an azepane ring
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-16(2)22-20(25)15-29(27,28)19-13-24(18-10-6-5-9-17(18)19)14-21(26)23-11-7-3-4-8-12-23/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIWWCBOGIKPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution, where an azepane derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with N-isopropylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
The compound is characterized by the following properties:
- Molecular Formula : C25H28N3O3S
- Molecular Weight : 470.03 g/mol
- LogP : 4.4932, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide exhibit antiviral properties. For instance, a series of N-benzyl-acetamides were synthesized and tested for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with some compounds showing promising IC50 values in the low micromolar range . The structural similarities suggest that the target compound may also possess similar antiviral mechanisms.
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The indole moiety present in the compound is known to interact with various biological targets involved in cancer progression. Research has shown that modifications to indole structures can enhance their cytotoxic effects against different cancer cell lines . The sulfonamide group may also contribute to this activity by influencing drug-receptor interactions.
Neuropharmacological Effects
The azepane ring structure suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible roles as anxiolytics or antidepressants. Studies on related compounds have shown modulation of serotonin and dopamine receptors, which are critical in mood regulation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and azepane-containing precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. The azepane ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethanol: Similar in structure but lacks the indole and sulfonyl groups.
2-(Azepan-1-yl)-2-phenylethylamine: Contains an azepane ring and a phenyl group but lacks the indole and sulfonyl groups.
Phenoxy acetamide derivatives: Share the acetamide moiety but differ in the rest of the structure.
Uniqueness
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is unique due to the combination of the indole core, sulfonyl group, and azepane ring, which confer distinct chemical and biological properties
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 498.70 g/mol. The structure comprises an indole core, an azepane ring, and a sulfonamide group, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.70 g/mol |
| CAS Number | [insert CAS number] |
| LogP | [insert LogP value] |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an allosteric modulator for specific enzymes and receptors, influencing signal transduction pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), which play critical roles in mediating physiological responses.
Biological Activity Studies
Recent research has focused on the pharmacological properties of this compound, particularly in the context of cancer therapy and neurological disorders.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of similar sulfonamide derivatives. The findings indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a possible mechanism for this compound as an anticancer agent .
Case Study: Neurological Effects
Another investigation highlighted the neuroprotective effects of indole derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and inhibiting pro-inflammatory cytokines .
Pharmacological Implications
The diverse biological activities exhibited by this compound suggest potential therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in tumor cells positions it as a candidate for cancer therapy.
- Neurological Disorders : The neuroprotective properties may provide avenues for treating conditions such as Alzheimer's disease or Parkinson's disease.
Q & A
Basic: What are the key synthetic routes for synthesizing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide?
Answer:
The synthesis typically involves sequential functionalization of the indole core. A common approach includes:
Alkylation : Introducing the 2-(azepan-1-yl)-2-oxoethyl group at the indole N1 position via nucleophilic substitution or alkylation under basic conditions (e.g., NaH in DMF) .
Sulfonylation : Reacting the 3-position of indole with a sulfonyl chloride derivative to install the sulfonyl group. This step may require controlled temperature (0–5°C) to minimize side reactions .
Acetamide Formation : Coupling the sulfonylated intermediate with N-isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification is achieved via column chromatography (silica gel, gradient elution) and recrystallization.
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- FT-IR : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Advanced: How can researchers address low yields during the sulfonylation step?
Answer:
Low yields often arise from steric hindrance or competing reactions. Strategies include:
- Temperature Control : Conduct sulfonylation at –10°C to slow down side reactions .
- Catalytic Activation : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride .
- Solvent Optimization : Switch from THF to DCE (dichloroethane) to improve solubility of intermediates .
Post-reaction TLC monitoring and quenching with ice-cold water can isolate the product before decomposition.
Advanced: How to resolve contradictions between experimental and computational spectroscopic data?
Answer:
Discrepancies in NMR/IR peaks versus DFT-predicted values may stem from solvent effects or conformational flexibility. Mitigation steps:
Solvent Correction : Re-run computational models (e.g., Gaussian) with explicit solvent parameters (e.g., PCM for DMSO) .
Conformational Sampling : Use molecular dynamics to account for rotational barriers in the azepane or acetamide groups .
Experimental Validation : Compare with structurally analogous compounds (e.g., indole sulfonamides in PubChem) to identify systematic shifts .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate sulfonylated by-products .
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystals .
- HPLC Prep : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phase .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on modifying three regions:
Indole Core : Introduce electron-withdrawing groups (e.g., –NO₂) at C5 to assess antimicrobial activity shifts .
Azepane Ring : Replace with smaller cycloalkyl groups (e.g., piperidine) to study steric effects on receptor binding .
Acetamide Side Chain : Test isopropyl vs. cyclopropyl substituents to evaluate lipophilicity’s impact on bioavailability .
Biological assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) should use standardized protocols .
Advanced: What strategies mitigate by-products during functional group modifications?
Answer:
By-products often form during sulfonylation or alkylation. Solutions include:
- Protecting Groups : Temporarily block reactive sites (e.g., indole C2) with Boc before sulfonylation .
- Selective Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize cross-reactivity .
- Kinetic Monitoring : Employ in-situ FT-IR or LC-MS to terminate reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
